molecular formula C18H14FNO5 B5579039 2-methoxy-4-(2-nitrovinyl)phenyl 3-(4-fluorophenyl)acrylate

2-methoxy-4-(2-nitrovinyl)phenyl 3-(4-fluorophenyl)acrylate

Cat. No.: B5579039
M. Wt: 343.3 g/mol
InChI Key: NUBPMMICLQTOLI-NJNCEADSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-(2-nitrovinyl)phenyl 3-(4-fluorophenyl)acrylate is a useful research compound. Its molecular formula is C18H14FNO5 and its molecular weight is 343.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.08560071 g/mol and the complexity rating of the compound is 508. The solubility of this chemical has been described as <0.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photosensitive Polymers

Compounds with photodimerizable α,β-unsaturated ketone moieties, such as acrylates and methacrylates, have been studied for their potential in creating photosensitive polymers. These polymers exhibit interesting properties like thermal stability and the ability to undergo photocrosslinking, making them suitable for applications in coatings, adhesives, and photoresists (Reddy, Subramanian, & Sainath, 1998).

Fluorescent Polymers for Detection

Acrylate monomers with aggregation-induced emission (AIE) characteristics have been developed for the synthesis of high molecular weight polymers. These polymers form stable nanoparticles and exhibit significant fluorescence quenching in the presence of nitro compounds, suggesting their potential use in the detection of nitroaromatic explosives (Zhou et al., 2014).

Reactivity with Titanium Tetrachloride

Ethyl 3-aryl-2-nitroacrylate derivatives have been studied for their reactivity with titanium tetrachloride, leading to the formation of compounds with potential applications in organic synthesis and material science (Hirotani & Zen, 1994).

Copolymerization with Styrene

Novel phenoxy ring-substituted phenylcyanoacrylates have been synthesized and copolymerized with styrene, resulting in polymers with varied properties depending on the substituents. These studies contribute to the development of new materials with tailored properties for specific applications (Whelpley et al., 2022).

Thermoresponsive Polymers

Research on the copolymerization of hydroxyethyl acrylate and hydroxypropyl acrylate has led to the development of polymers with thermoresponsive properties, making them of interest for biomedical applications (Hoogenboom et al., 2009).

Properties

IUPAC Name

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] (E)-3-(4-fluorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO5/c1-24-17-12-14(10-11-20(22)23)4-8-16(17)25-18(21)9-5-13-2-6-15(19)7-3-13/h2-12H,1H3/b9-5+,11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBPMMICLQTOLI-NJNCEADSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196978
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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